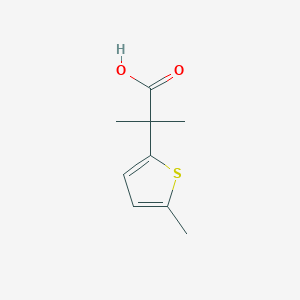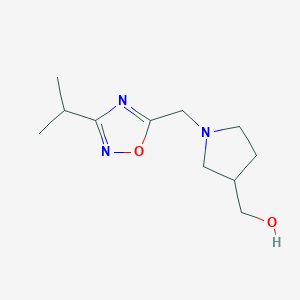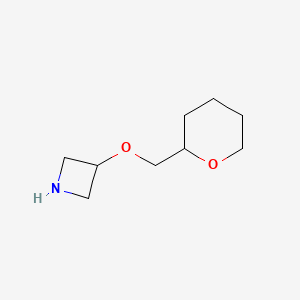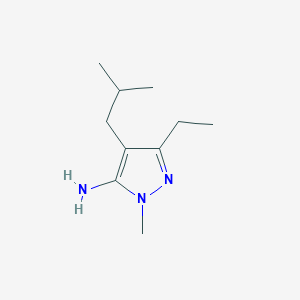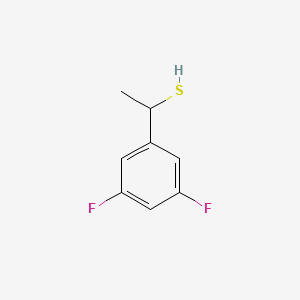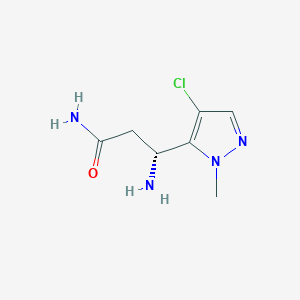![molecular formula C9H9ClN2 B13321103 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine](/img/structure/B13321103.png)
4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine is a compound that features a bicyclo[1.1.1]pentane (BCP) moiety attached to a chloropyrimidine ring. The BCP structure is known for its unique three-dimensional shape and high strain energy, making it an interesting subject of study in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine typically involves the construction of the BCP framework followed by its functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods: Large-scale production of BCP derivatives, including this compound, can be achieved using photoredox catalysis or radical reactions. These methods enable the synthesis of BCPs in multi-gram to kilogram quantities, making them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The BCP moiety can participate in oxidation and reduction reactions, although these are less common due to the stability of the BCP structure.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the BCP moiety .
Aplicaciones Científicas De Investigación
4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine involves its interaction with specific molecular targets. The BCP moiety can mimic the geometry of phenyl rings, allowing it to bind to various biological receptors and enzymes. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane: The parent compound of the BCP family, used as a bioisostere for phenyl rings.
Bicyclo[1.1.1]pentylamine: A derivative used in the synthesis of various bioactive molecules.
Bicyclo[1.1.1]pentane-1,3-dicarboxylate: Another BCP derivative with applications in drug design.
Uniqueness: 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine is unique due to the presence of both the BCP moiety and the chloropyrimidine ring. This combination provides a distinct three-dimensional structure and reactivity profile, making it valuable for various applications in chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C9H9ClN2 |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
4-(1-bicyclo[1.1.1]pentanyl)-2-chloropyrimidine |
InChI |
InChI=1S/C9H9ClN2/c10-8-11-2-1-7(12-8)9-3-6(4-9)5-9/h1-2,6H,3-5H2 |
Clave InChI |
BKWLVZTZUKJNSQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)C3=NC(=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321023.png)
![Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate](/img/structure/B13321031.png)
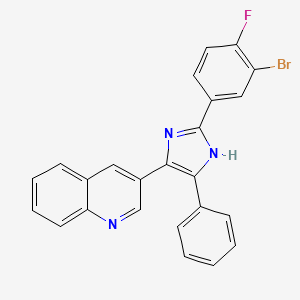
![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)
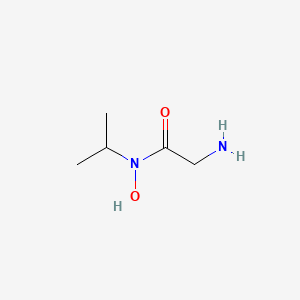
![4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321049.png)
